molecular formula C58H86N2O19 B12640801 Antibiotic 67-121B CAS No. 57515-51-2

Antibiotic 67-121B

Cat. No.: B12640801
CAS No.: 57515-51-2
M. Wt: 1115.3 g/mol
InChI Key: YWMQXTANYPOPRI-XOLLPSOESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hamycin A is primarily obtained through fermentation of Streptomyces pimprina . The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .

Industrial Production Methods

Industrial production of Hamycin A involves large-scale fermentation of Streptomyces pimprina. The fermentation broth is subjected to solvent extraction, followed by purification steps such as crystallization and chromatography to obtain pure Hamycin A .

Chemical Reactions Analysis

Types of Reactions

Hamycin A undergoes several types of chemical reactions, including:

    Oxidation: Hamycin A can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the double bonds in the heptaene chain.

    Substitution: Substitution reactions can occur at the aromatic group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of Hamycin A, and substituted analogs with modified functional groups .

Properties

CAS No.

57515-51-2

Molecular Formula

C58H86N2O19

Molecular Weight

1115.3 g/mol

IUPAC Name

(19E,21E,23E,25E,27E,29E,31E)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,11,13,37-octahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C58H86N2O19/c1-34-16-14-12-10-8-6-4-5-7-9-11-13-15-17-46(77-57-54(72)52(60)53(71)36(3)76-57)31-49-51(56(73)74)48(69)33-58(75,79-49)32-45(67)28-43(65)26-41(63)24-40(62)25-42(64)27-44(66)30-50(70)78-55(34)35(2)18-23-39(61)29-47(68)37-19-21-38(59)22-20-37/h4-17,19-22,34-36,39-46,48-49,51-55,57,61-67,69,71-72,75H,18,23-33,59-60H2,1-3H3,(H,73,74)/b5-4+,8-6+,9-7+,12-10+,13-11+,16-14+,17-15+/t34?,35?,36-,39?,40?,41?,42?,43?,44?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m0/s1

InChI Key

YWMQXTANYPOPRI-XOLLPSOESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)O)C(=O)O)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Origin of Product

United States

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